BAY 60-6583

Description

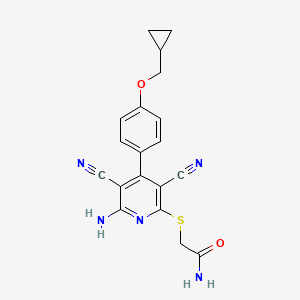

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-[6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c20-7-14-17(12-3-5-13(6-4-12)26-9-11-1-2-11)15(8-21)19(24-18(14)23)27-10-16(22)25/h3-6,11H,1-2,9-10H2,(H2,22,25)(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYHZMAZUWOXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028169 | |

| Record name | 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910487-58-0 | |

| Record name | 2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910487-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY 60-6583 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910487580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-60-6583 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAT5472LHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BAY 60-6583: A Technical Guide to its Mechanism of Action

Introduction:

BAY 60-6583, chemically known as 2-({6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide, has been widely regarded as the most potent and selective agonist for the adenosine A2B receptor (A2B AR).[1][2] This has led to its extensive use as a pharmacological tool in both in vitro and in vivo research to probe A2B AR-mediated pathways in diverse pathological and physiological contexts, including inflammation, cardiovascular diseases, cancer, and ischemia.[1][3][4] However, accumulating evidence reveals a more complex pharmacological profile than that of a simple agonist. This guide provides an in-depth technical overview of the mechanism of action of BAY 60-6583, incorporating quantitative data, experimental methodologies, and detailed signaling pathways for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary molecular target of BAY 60-6583 is the adenosine A2B receptor, a G-protein coupled receptor (GPCR). Unlike endogenous full agonists such as adenosine or synthetic analogs like NECA, BAY 60-6583 exhibits a nuanced mode of action characterized by partial and biased agonism.

1. Partial Agonism at the A2B Receptor: Studies have demonstrated that BAY 60-6583 is a partial agonist at the A2B AR.[1][2] In functional assays like cAMP accumulation, it produces a submaximal response compared to full agonists like adenosine or NECA.[1][2] This partial agonism is highly dependent on the A2B receptor expression levels of the cell system being studied; its efficacy is more pronounced in cells overexpressing the receptor.[1][2][5]

A critical consequence of this partial agonism is that in the presence of high concentrations of the endogenous agonist adenosine, BAY 60-6583 can act as a functional antagonist, competitively blocking the receptor and inhibiting the effects of adenosine.[1][2] This dual activity necessitates careful interpretation of experimental results obtained using this compound.[1][2]

2. Biased Agonism and Downstream Signaling: The A2B receptor can couple to multiple G-protein subtypes, primarily Gs (which activates adenylyl cyclase to produce cAMP) and Gi (which can inhibit adenylyl cyclase and activate other pathways like MAPK/ERK). BAY 60-6583 has been shown to exhibit biased agonism, preferentially activating certain downstream pathways over others. Specifically, it has been described as an ERK1/2-biased agonist.[6] This means it can potently stimulate the phosphorylation and activation of ERK1/2, a key signaling cascade involved in cell proliferation and survival, sometimes with greater efficacy than its effect on cAMP accumulation. The specific G-protein coupling (Gs vs. Gi) can be cell-type dependent.[5]

3. A2B Receptor-Independent Mechanisms: Recent compelling research has indicated that some of the biological effects of BAY 60-6583 may be independent of the A2B receptor. A 2021 study found that BAY 60-6583 enhanced the anti-tumor function of CAR T-cells even after the A2B receptor was knocked out.[7][8] Using mass spectrometry and computational modeling, this study identified potential alternative binding targets, including Pyruvate Kinase M (PKM) and Talin-1.[7] These findings suggest that BAY 60-6583 may have off-target effects that contribute to its overall pharmacological profile, a critical consideration for its use as a selective A2B AR probe.

Quantitative Pharmacological Data

The selectivity and potency of BAY 60-6583 have been quantified across various species and experimental systems.

Table 1: Binding Affinity (Ki) of BAY 60-6583 at Adenosine Receptors

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |

|---|---|---|---|---|

| A2B AR | Human | [3H]PSB-603 | 114 | |

| Mouse | [3H]PSB-603 | 136 | ||

| Rat | [3H]PSB-603 | 100 | ||

| Mouse | - | 750 | [3][9] | |

| Rabbit | - | 340 | [3][9] | |

| Dog | - | 330 | [3][9] | |

| A1 AR | Human | [3H]CCPA | 387 | |

| Mouse | [3H]CCPA | 351 | ||

| Rat | [3H]CCPA | 514 | ||

| A2A AR | Human/Rat/Mouse | - | No affinity | |

| A3 AR | Human | [3H]NECA | 223 | |

| Mouse | [3H]NECA | 3920 |

| | Rat | [3H]NECA | 2750 | |

Table 2: Functional Potency (EC50) of BAY 60-6583

| Assay | Cell System | Species | EC50 (nM) | Reference(s) |

|---|---|---|---|---|

| cAMP Accumulation | Recombinant hA2B in CHO | Human | 3 - 10 | [3][9] |

| cAMP Accumulation | Recombinant hA2B in CHO | Human | ~100 | |

| cAMP Accumulation | Recombinant mA2B | Murine | 2.83 | [6] |

| cAMP Accumulation | Endogenous A2B in HEK293 | Human | 242 | [5] |

| Receptor Activation | Recombinant hA1 in CHO | Human | >10,000 | [3] |

| Receptor Activation | Recombinant hA2A in CHO | Human | >10,000 |[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and interpreting data generated with BAY 60-6583.

1. cAMP Accumulation Assay This assay is fundamental for assessing the Gs-coupled activity of the A2B receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human A2B receptor (CHO-hA2B) or Human Embryonic Kidney (HEK) 293 cells with native receptor expression are commonly used.[1][2] Cells are cultured in appropriate media (e.g., DMEM/F-12) with supplements like 10% FCS and antibiotics.[1]

-

Assay Protocol:

-

Cells are seeded in multi-well plates and grown to ~80-90% confluency.

-

The growth medium is removed, and cells are washed with serum-free medium.

-

Cells are pre-incubated for 30 minutes in assay buffer containing adenosine deaminase (ADA, ~1-2 U/mL) to degrade any endogenous adenosine. A phosphodiesterase inhibitor (e.g., rolipram) is also included to prevent cAMP degradation.

-

Varying concentrations of BAY 60-6583, a full agonist (e.g., NECA), or vehicle control are added, and cells are stimulated for 15-30 minutes at 37°C.

-

The reaction is stopped by cell lysis.

-

The intracellular cAMP concentration is determined using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.

-

Data are normalized to the response of the full agonist and plotted to calculate EC50 and Emax values.

-

2. In Vivo Neuroprotection Model (Transient Focal Brain Ischemia) This protocol assesses the therapeutic potential of BAY 60-6583 in an animal model of stroke.[4][10]

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are used. Transient middle cerebral artery occlusion (tMCAo) is induced, typically for 60-90 minutes, followed by reperfusion to model ischemic stroke.

-

Drug Administration: BAY 60-6583 is dissolved in a vehicle such as saline with 0.5% DMSO.[4] A typical protective dose is 0.1 mg/kg, administered intraperitoneally (i.p.) twice daily, with the first dose given 4 hours after the ischemic insult.[4][10]

-

Outcome Measures:

-

Neurological Deficit Scoring: A modified Neurological Severity Score (mNSS) is evaluated at multiple time points (e.g., 1, 5, and 7 days post-tMCAo) to assess motor, sensory, and reflex functions.[4][10]

-

Infarct Volume Measurement: At the study endpoint (e.g., 7 days), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified by image analysis to determine the total infarct volume.[4]

-

Immunohistochemistry: Brain sections can be stained for neuronal markers (e.g., NeuN) and inflammatory markers to assess neuronal loss and inflammation.[4][10]

-

-

Statistical Analysis: Data are analyzed using appropriate statistical tests, such as a two-way ANOVA for repeated measures (neurological score) or a t-test for infarct volume.[4][10]

Conclusion

BAY 60-6583 is a complex pharmacological agent. While it is a potent and highly selective ligand for the A2B adenosine receptor, its mechanism of action is not that of a simple agonist. Its profile as a partial and biased agonist means its effects are highly context-dependent, varying with receptor expression levels and the concentration of endogenous adenosine. Furthermore, the discovery of potential A2B receptor-independent actions mandates caution in its use as a definitive probe for A2B AR function. Researchers utilizing BAY 60-6583 should consider these complexities in their experimental design and data interpretation, acknowledging that previous findings may warrant re-evaluation in light of this evolving understanding.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. BAY60-6583 acts as a partial agonist at adenosine A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Protective Effect of Adenosine A2B Receptor Agonist, BAY60-6583, Against Transient Focal Brain Ischemia in Rat [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. BAY 60-6583 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]

- 7. BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Protective Effect of Adenosine A2B Receptor Agonist, BAY60-6583, Against Transient Focal Brain Ischemia in Rat - PMC [pmc.ncbi.nlm.nih.gov]

BAY 60-6583: An In-Depth Technical Guide to its A2B Adenosine Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 60-6583 is a potent and selective partial agonist for the A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cardioprotection, and cancer.[1][2] Its high affinity and selectivity for the A2BAR over other adenosine receptor subtypes (A1, A2A, and A3) have made it an invaluable tool for elucidating the receptor's function and a potential therapeutic agent.[3] This technical guide provides a comprehensive overview of the A2B receptor selectivity of BAY 60-6583, including quantitative binding and functional data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Receptor Selectivity

The selectivity of BAY 60-6583 for the human A2B adenosine receptor is demonstrated by its significantly lower effective concentration (EC50) and binding affinity (Ki) for this subtype compared to the A1, A2A, and A3 receptors.

| Compound | Receptor Subtype | Parameter | Value (nM) | Cell Line | Reference |

| BAY 60-6583 | Human A2B | EC50 | 3 | CHO | [3] |

| BAY 60-6583 | Human A1 | EC50 | >10,000 | CHO | [3] |

| BAY 60-6583 | Human A2A | EC50 | >10,000 | CHO | [3] |

| BAY 60-6583 | Murine A2B | EC50 | 2.83 | - | [2] |

Table 1: Functional Potency (EC50) of BAY 60-6583 at Human and Murine Adenosine Receptors.

| Compound | Receptor Subtype | Parameter | Value (nM) | Species | Reference |

| BAY 60-6583 | A2B | Ki | 114 | Human | |

| BAY 60-6583 | A2B | Ki | 136 | Mouse | |

| BAY 60-6583 | A2B | Ki | 100 | Rat | |

| BAY 60-6583 | A2B | Ki | 750 | Mouse | [3] |

| BAY 60-6583 | A2B | Ki | 340 | Rabbit | [3] |

| BAY 60-6583 | A2B | Ki | 330 | Dog | [3] |

Table 2: Binding Affinity (Ki) of BAY 60-6583 at A2B Adenosine Receptors across different species.

Signaling Pathways

Activation of the A2B adenosine receptor by BAY 60-6583 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA). However, the A2BAR has also been shown to couple to Gq and Gi/o proteins, activating alternative pathways.

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptor Selectivity

This protocol outlines a method to determine the binding affinity (Ki) of BAY 60-6583 for the human adenosine A1, A2A, A2B, and A3 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing individual human adenosine receptor subtypes (A1, A2A, A2B, A3).

-

Radioligands:

-

A1: [³H]DPCPX (antagonist)

-

A2A: [³H]ZM 241385 (antagonist)

-

A2B: [³H]PSB-603 (antagonist)

-

A3: [¹²⁵I]AB-MECA (agonist)

-

-

BAY 60-6583

-

Non-specific binding control: Theophylline or specific unlabeled antagonists for each receptor subtype.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of BAY 60-6583 in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or non-specific binding control.

-

25 µL of the appropriate radioligand at a concentration near its Kd.

-

50 µL of the cell membrane preparation (protein concentration optimized for each receptor subtype).

-

25 µL of BAY 60-6583 dilution or vehicle control.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of BAY 60-6583 for each receptor subtype by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol describes a method to measure the functional potency (EC50) of BAY 60-6583 in stimulating cAMP production via the A2B receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human A2B adenosine receptor.

-

BAY 60-6583

-

Forskolin (positive control).

-

IBMX (phosphodiesterase inhibitor).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well or 384-well cell culture plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the A2B receptor-expressing cells into the appropriate microplate and culture overnight.

-

Wash the cells with serum-free medium or assay buffer.

-

Pre-incubate the cells with IBMX (e.g., 100 µM) for 15-30 minutes at 37°C to inhibit cAMP degradation.

-

Prepare serial dilutions of BAY 60-6583 and a positive control (e.g., Forskolin) in assay buffer.

-

Add the compound dilutions to the cells and incubate for 30-60 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the plate reader.

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the BAY 60-6583 concentration.

-

Determine the EC50 value of BAY 60-6583 by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the selectivity profile of a GPCR agonist like BAY 60-6583.

Conclusion

BAY 60-6583 is a highly selective partial agonist of the A2B adenosine receptor, exhibiting significantly greater potency and affinity for this subtype over the A1, A2A, and A3 receptors. Its well-characterized selectivity profile, coupled with its ability to modulate distinct downstream signaling pathways, makes it an essential pharmacological tool for investigating the multifaceted roles of the A2B receptor in health and disease. It is important for researchers to consider its partial agonist nature, as its effects can be dependent on the expression levels of the A2B receptor and the concentration of endogenous adenosine.[1] Recent studies have also suggested that some effects of BAY 60-6583 may be independent of the A2B receptor, highlighting the importance of using appropriate controls in experimental design.[4]

References

- 1. BAY60-6583 acts as a partial agonist at adenosine A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Signaling Cascades of BAY 60-6583: A Technical Guide for Researchers

An In-depth Examination of the Adenosine A2B Receptor-Dependent and -Independent Pathways

BAY 60-6583 is a potent and selective partial agonist of the adenosine A2B receptor (A2BAR), a G-protein coupled receptor implicated in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by BAY 60-6583, intended for researchers, scientists, and drug development professionals. The guide details the canonical A2BAR-mediated cascades, explores emerging evidence of A2BAR-independent mechanisms, presents quantitative data for experimental parameters, and provides detailed protocols for key assays.

Core Signaling Pathways of BAY 60-6583

BAY 60-6583 primarily exerts its effects through the activation of the A2B adenosine receptor. The A2BAR is known for its promiscuous coupling to various G-protein subtypes, leading to the initiation of multiple downstream signaling cascades.

A2BAR-Dependent Signaling

1. Gs/cAMP/PKA Pathway: The most well-characterized pathway initiated by A2BAR activation is the Gs-protein-mediated stimulation of adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream targets, regulating processes such as inflammation, vasodilation, and cell proliferation.[1]

2. Gq/PLC/Ca2+ Pathway: The A2BAR can also couple to Gq proteins, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2] It is important to note that BAY 60-6583 is considered a weak partial agonist of this pathway, and its activation may be dependent on high receptor expression levels.[3]

3. Gi Pathway: Evidence suggests that A2BAR can also couple to inhibitory Gi proteins. This can lead to the inhibition of adenylyl cyclase, counteracting the Gs-mediated effects, and can also contribute to the activation of the MAPK/ERK pathway.[4]

4. G12/13/RhoA Pathway: A2BAR activation can also proceed through G12/13 proteins, which activate the small GTPase RhoA via RhoGEFs. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction.[5][6]

5. MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is a significant downstream target of BAY 60-6583. Activation of ERK can be initiated through both Gs-cAMP and Gi-dependent mechanisms, as well as via transactivation of receptor tyrosine kinases, and plays a crucial role in cell proliferation, differentiation, and survival.[4]

A2BAR-Independent Signaling

Recent studies have revealed that some of the biological effects of BAY 60-6583, particularly in the context of immunotherapy, occur independently of the A2B receptor.

1. Enhancement of CAR-T Cell Function: BAY 60-6583 has been shown to significantly enhance the cytokine production (e.g., IFN-γ, GM-CSF) and cytotoxic activity of Chimeric Antigen Receptor (CAR) T-cells.[4][7] This effect persists even in A2BAR knockout T-cells, pointing to an off-target mechanism.[7]

2. Potential Alternative Targets: Through proteomic approaches, several potential alternative binding partners for BAY 60-6583 have been identified. Among these, Pyruvate Kinase M2 (PKM2) , a key enzyme in glycolysis, and Talin-1 , a cytoskeletal protein involved in integrin signaling, have been highlighted as the most probable candidates based on molecular docking simulations.[8][9] The modulation of these proteins could explain the observed effects on T-cell metabolism and function.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of BAY 60-6583 from various published studies.

| Parameter | Receptor/Enzyme | Cell Line/System | Value | Reference(s) |

| EC50 | Human A2BAR | CHO cells | 3 nM | [10] |

| Murine A2BAR | HEK293 cells | 2.83 nM | [11][12] | |

| cAMP Accumulation | T24 cells | 93-127 nM | [10] | |

| ERK1/2 Phosphorylation | A549 cells | 114.8 ± 24.5 nM | [13] | |

| Ki | Mouse A2BAR | 750 nM | [10] | |

| Rabbit A2BAR | 340 nM | [10] | ||

| Dog A2BAR | 330 nM | [10] |

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Overview of BAY 60-6583 downstream signaling pathways.

Figure 2: General experimental workflows for key signaling assays.

Experimental Protocols

cAMP Accumulation Assay (AlphaLISA)

This protocol is adapted from methodologies used in studies of A2BAR signaling.[13][14]

Materials:

-

Cells expressing A2BAR (e.g., A549, HEK293)

-

96-well white opaque cell culture plates

-

BAY 60-6583

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

AlphaLISA cAMP Assay Kit (e.g., PerkinElmer, #AL312)

-

Lysis buffer (provided in kit or similar)

-

Plate reader capable of AlphaLISA detection

Procedure:

-

Cell Seeding: Seed cells (e.g., 4 x 10^4 cells/well) in a 96-well plate and culture overnight.

-

Starvation: Starve cells in serum-free medium for at least 8 hours.

-

Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.2-0.25 mM IBMX) for 30 minutes. Then, add various concentrations of BAY 60-6583 (e.g., 0.1 nM to 1 µM) and incubate for 15-30 minutes at 37°C.

-

Lysis: Aspirate the medium and lyse the cells by adding 50 µL of 1X lysis buffer supplemented with protease and phosphatase inhibitors. Incubate for 10 minutes with gentle shaking.

-

AlphaLISA Assay: Perform the cAMP AlphaLISA assay according to the manufacturer's instructions. This typically involves adding a mixture of anti-cAMP Acceptor beads and biotinylated-cAMP to the cell lysate, followed by the addition of streptavidin-coated Donor beads.

-

Incubation: Incubate the plate in the dark at room temperature for the time specified in the kit protocol (usually 1-4 hours).

-

Detection: Read the plate on a compatible plate reader with excitation at 680 nm and emission at 615 nm.

-

Data Analysis: Generate a standard curve using the provided cAMP standards and determine the cAMP concentration in the samples.

Western Blot for ERK1/2 Phosphorylation

This protocol is a generalized procedure based on methods from multiple studies investigating BAY 60-6583-induced ERK activation.[15][16][17][18]

Materials:

-

Cells of interest

-

BAY 60-6583

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight. Treat cells with desired concentrations of BAY 60-6583 for various time points (e.g., 5, 15, 30 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel (e.g., 10%) and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

CAR-T Cell Proliferation Assay (CFSE)

This protocol is based on the methodology described for assessing the effect of BAY 60-6583 on CAR-T cell proliferation.[7][9][15][19][20]

Materials:

-

CAR-T cells and target tumor cells

-

CellTrace™ CFSE Cell Proliferation Kit (e.g., ThermoFisher Scientific, #C34554)

-

T-cell medium (e.g., RPMI-1640 with 10% FBS, IL-2)

-

BAY 60-6583

-

Flow cytometer

Procedure:

-

Target Cell Preparation: Irradiate target tumor cells (e.g., with 70 Gy) to prevent their proliferation and seed them in a culture plate overnight.

-

CFSE Labeling of CAR-T Cells:

-

Resuspend CAR-T cells at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE stock solution to a final concentration of 0.5-5 µM.

-

Incubate for 20 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold culture medium.

-

Wash the cells 2-3 times with culture medium to remove unbound dye.

-

-

Co-culture: Add the CFSE-labeled CAR-T cells to the wells containing the irradiated target cells at a desired Effector:Target (E:T) ratio (e.g., 4:1).

-

Treatment: Add BAY 60-6583 (e.g., 10 µM final concentration) or vehicle control to the co-culture.

-

Incubation: Culture the cells for 3-5 days.

-

Flow Cytometry: Harvest the cells, wash with PBS, and analyze on a flow cytometer using a 488 nm laser for excitation.

-

Data Analysis: Gate on the T-cell population and analyze the CFSE fluorescence histogram. Each peak of successively halved fluorescence intensity represents a round of cell division. Quantify the percentage of divided cells and the proliferation index.

This guide provides a foundational understanding of the complex signaling networks engaged by BAY 60-6583. As research continues, a deeper understanding of both its A2BAR-dependent and -independent mechanisms will undoubtedly emerge, further clarifying its therapeutic potential.

References

- 1. Adora2b-elicited Per2 stabilization promotes a HIF-dependent metabolic switch critical for myocardial adaptation to ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]

- 10. med.emory.edu [med.emory.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BAY 60-6583 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]

- 13. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]

- 14. revvity.com [revvity.com]

- 15. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. bio-rad.com [bio-rad.com]

- 18. cytivalifesciences.com [cytivalifesciences.com]

- 19. The Expression of Adenosine A2B Receptor on Antigen Presenting Cells Suppresses CD8+ T cell Responses and Promotes Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immune Cell Induced Proliferation Assays [biosci.mcdb.ucsb.edu]

The Structure-Activity Relationship of BAY 60-6583: A Technical Guide for A₂B Adenosine Receptor Agonist Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of BAY 60-6583, a potent and selective partial agonist of the A₂B adenosine receptor (A₂B AR). Understanding the intricate connections between the molecular structure of BAY 60-6583 and its biological activity is paramount for the rational design of novel A₂B AR modulators with improved therapeutic profiles. This document provides a comprehensive overview of the core molecular scaffold, the impact of chemical modifications on receptor affinity and efficacy, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to BAY 60-6583 and the A₂B Adenosine Receptor

BAY 60-6583, chemically known as 2-({6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide, is a non-nucleoside derivative that has been instrumental in characterizing the physiological and pathological roles of the A₂B AR.[1] The A₂B receptor is one of four subtypes of adenosine receptors, which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. The A₂B AR is coupled to Gs proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade plays a crucial role in inflammation, angiogenesis, and cardioprotection, making the A₂B AR an attractive therapeutic target for a range of diseases.

BAY 60-6583 exhibits high potency and selectivity for the A₂B AR over other adenosine receptor subtypes (A₁, A₂A, and A₃). However, it is characterized as a partial agonist, meaning its efficacy can vary depending on the cell type and receptor expression levels.[2] In some contexts, particularly at high concentrations of the endogenous agonist adenosine, BAY 60-6583 can act as an antagonist.

Core Scaffold and Structure-Activity Relationships

The chemical architecture of BAY 60-6583 is built upon a 2-amino-3,5-dicyanopyridine core. The SAR studies of BAY 60-6583 and its analogs have revealed that modifications at two key positions, the 4-position of the pyridine ring and the 2-position thioether linkage, significantly influence the compound's affinity and activity at the A₂B AR.

Modifications at the 4-Position of the Pyridine Ring

The 4-phenyl ring of BAY 60-6583 is a critical determinant of its interaction with the A₂B AR. The nature of the substituent on this phenyl ring profoundly impacts the compound's potency and selectivity.

Modifications at the 2-Position of the Pyridine Ring

The thioacetamide group at the 2-position of the pyridine ring also plays a crucial role in the molecule's activity. Replacing this group with other moieties has been a key strategy in the development of novel A₂B AR ligands. A particularly important modification has been the introduction of a 1H-imidazol-2-ylmethyl group, which has been shown to be a key feature for potent AR agonists.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for BAY 60-6583 and a selection of its analogs, highlighting the impact of structural modifications on their biological activity at the human A₂B adenosine receptor.

Table 1: Structure-Activity Relationship of BAY 60-6583 Analogs with Modifications at the 4-Phenyl Ring

| Compound | R¹ (at 4-phenyl position) | hA₂B AR EC₅₀ (nM) | Efficacy (%) |

| BAY 60-6583 | 4-(cyclopropylmethoxy) | 12 | Partial Agonist |

| Analog 1 | 4-H | >1000 | - |

| Analog 2 | 4-OCH₃ | 260 | Partial Agonist |

| Analog 3 | 4-OC₂H₅ | 130 | Partial Agonist |

| Analog 4 | 4-O(CH₂)₂CH₃ | 80 | Partial Agonist |

| Analog 5 | 4-O-allyl | 25 | Partial Agonist |

| Analog 6 | 4-F | 140 | Partial Agonist |

| Analog 7 | 4-Cl | 110 | Partial Agonist |

Data compiled from published literature.[3]

Table 2: Structure-Activity Relationship of Analogs with Modifications at the 2-Position

| Compound | R² (at 2-position) | hA₂B AR EC₅₀ (nM) | Efficacy (%) |

| BAY 60-6583 | -S-CH₂-C(=O)NH₂ | 12 | Partial Agonist |

| P453 | -S-CH₂-(1H-imidazol-2-yl) | 4.1 | Partial Agonist |

| LUF5833 | -S-CH₂-(1H-imidazol-2-yl) | 20 | Partial Agonist |

Data compiled from published literature.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of BAY 60-6583 and its analogs.

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Workflow:

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BAY 60-6583

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 60-6583 is a potent and selective, non-purine partial agonist of the adenosine A2B receptor (A2BAR). It has been extensively utilized as a pharmacological tool to investigate the physiological and pathophysiological roles of the A2BAR in a variety of preclinical models, demonstrating potential therapeutic applications in conditions such as ischemia-reperfusion injury, inflammation, and cancer. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on BAY 60-6583, details key experimental methodologies, and visualizes its mechanism of action and experimental workflows. Notably, while extensive pharmacodynamic data is available, there is a conspicuous absence of publicly accessible quantitative pharmacokinetic parameters for this compound.

Pharmacodynamics

BAY 60-6583 is characterized by its high affinity and selectivity for the A2B adenosine receptor. Its partial agonist nature results in a complex pharmacological profile, where its efficacy can be influenced by the expression level of the A2B receptor in the target tissue.

In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and binding affinity of BAY 60-6583 across various species and adenosine receptor subtypes.

Table 1: In Vitro Potency (EC50) of BAY 60-6583

| Receptor Subtype | Species | Cell Line | Assay Type | EC50 (nM) | Reference(s) |

| A2B | Human | CHO | Receptor Activation | 3 | [1] |

| Human | CHO | Receptor Activation | 3-10 | [2] | |

| Murine | HEK 293 | cAMP Accumulation | 2.83 | ||

| A1 | Human | CHO | Receptor Activation | >10,000 | [1] |

| A2A | Human | CHO | Receptor Activation | >10,000 | [1] |

Table 2: In Vitro Binding Affinity (Ki) of BAY 60-6583

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |

| A2B | Mouse | 750 | [1] | |

| Rabbit | 340 | [1] | ||

| Dog | 330 | [1] |

In Vivo Pharmacodynamic Effects

Numerous in vivo studies have demonstrated the pharmacological effects of BAY 60-6583 in various disease models.

Table 3: Summary of In Vivo Studies with BAY 60-6583

| Disease Model | Species | Dose and Route of Administration | Key Findings | Reference(s) |

| Myocardial Ischemia/Reperfusion Injury | Rabbit | 100 mcg/kg, intravenous | Reduced infarction area. | [1] |

| Mouse | 100 µg/kg, intravenous | Reduced myocardial infarct size. | [3] | |

| Rat | 1 mg/kg/day, intravenous | Reduced infarct size. | [4] | |

| LPS-induced Lung Injury | Mouse | 2 mg/kg, intraperitoneal | Attenuated lung inflammation and pulmonary edema. | [1] |

| Transient Focal Brain Ischemia | Rat | 0.1 mg/kg, intraperitoneal | Reduced infarct area and volume in the striatum and cortex. | [5] |

| Atherosclerosis | Mouse | 2 µg/g, intraperitoneal | Reduced atherosclerotic plaque formation and circulating plasma lipids. | |

| Tumor Growth | Mouse | 20 µg, intravenous (daily) | Enhanced antitumor activity of CAR T-cells. |

Pharmacokinetics

Despite its widespread use in preclinical research, there is a notable lack of publicly available quantitative data on the pharmacokinetics of BAY 60-6583. No studies detailing parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), area under the curve (AUC), oral bioavailability, metabolic pathways, or excretion routes have been identified in the public domain. One review mentions a "favorable DMPK (drug metabolism and pharmacokinetics) profile," but provides no supporting data[6]. The absence of this information is a significant limitation in the comprehensive evaluation of this compound for further development.

Signaling Pathways and Experimental Workflows

A2B Receptor Signaling Pathway

Activation of the A2B adenosine receptor by BAY 60-6583 initiates a cascade of intracellular signaling events. The primary pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, A2B receptor activation has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and Akt, suggesting the involvement of the MAPK/ERK and PI3K/Akt pathways.

Experimental Workflow: In Vivo Myocardial Ischemia Model

The cardioprotective effects of BAY 60-6583 are frequently assessed using a murine or rat model of myocardial ischemia-reperfusion injury. The following diagram illustrates a typical experimental workflow.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from a study attempting to establish a radioligand binding assay for [3H]BAY 60-6583[7].

-

Membrane Preparation:

-

Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in buffer containing 10% sucrose and store at -80°C.

-

Determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

In a 96-well plate, add 150 µL of membranes, 50 µL of the competing test compound (or buffer for total binding), and 50 µL of [3H]BAY 60-6583 solution.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters and measure radioactivity using a scintillation counter. Note: The original study reported high non-specific binding with [3H]BAY 60-6583, which presents a significant challenge for this assay[7].

-

cAMP Accumulation Assay

This protocol is a generalized procedure based on descriptions from multiple studies[6][8][9].

-

Cell Culture and Treatment:

-

Seed cells (e.g., A549 or HEK293) in a 96-well plate and grow to confluency.

-

Starve the cells in a serum-free medium for approximately 8 hours.

-

Treat the cells with various concentrations of BAY 60-6583 (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 15-30 minutes). Include a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

-

cAMP Quantification:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Measure intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assays).

-

Generate a standard curve to determine the concentration of cAMP in the samples.

-

ERK Phosphorylation Assay

This protocol is based on a study investigating A2B receptor signaling in lung epithelial cells[6].

-

Cell Culture and Treatment:

-

Seed A549 cells in a 96-well plate and grow to confluency.

-

Starve the cells in a serum-free medium for 8 hours.

-

Treat the cells with BAY 60-6583 (e.g., 100 nM) for various time points (e.g., 5 min, 30 min, 6 h, 24 h, 48 h).

-

-

Immunoenzymatic Assay:

-

At the end of the treatment, fix the cells with 4% formaldehyde.

-

Permeabilize the cells and block non-specific binding sites.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

-

Normalize the p-ERK signal to the total ERK or total protein content.

-

Conclusion

BAY 60-6583 remains an invaluable tool for elucidating the role of the A2B adenosine receptor in health and disease. Its potent and selective partial agonism has been well-characterized through extensive pharmacodynamic studies. However, the striking lack of publicly available pharmacokinetic data represents a significant knowledge gap that hinders a complete understanding of its disposition in vivo and its translation to clinical applications. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers utilizing BAY 60-6583 in their investigations. Future studies providing detailed pharmacokinetic profiling of this compound are critically needed to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adenosine 2B Receptor Activation Reduces Myocardial Reperfusion Injury by Promoting Anti-Inflammatory Macrophages Differentiation via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Remote Conditioning by Rhythmic Compression of Limbs Ameliorated Myocardial Infarction by Downregulation of Inflammation via A2 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Protective Effect of Adenosine A2B Receptor Agonist, BAY60-6583, Against Transient Focal Brain Ischemia in Rat [frontiersin.org]

- 6. Frontiers | The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells [frontiersin.org]

- 7. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BAY60-6583 acts as a partial agonist at adenosine A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BAY 60-6583 in Cyclic AMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 60-6583 is a potent and selective, non-purine partial agonist of the adenosine A2B receptor (A2BAR).[1][2] Its interaction with the A2BAR initiates a cascade of intracellular events, primarily centered around the modulation of cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the mechanism of action of BAY 60-6583, its quantitative pharmacological profile, detailed experimental protocols for assessing its activity, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to BAY 60-6583 and the cAMP Signaling Pathway

Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes.[3] The intracellular concentration of cAMP is tightly controlled by the opposing activities of adenylyl cyclases, which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP. The adenosine A2B receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP.[4]

BAY 60-6583 has emerged as a key pharmacological tool for studying the physiological and pathophysiological roles of the A2BAR due to its high potency and selectivity.[2] Understanding its interaction with the cAMP signaling pathway is crucial for developing novel therapeutics targeting this receptor.

Mechanism of Action of BAY 60-6583

BAY 60-6583 selectively binds to and activates the A2B adenosine receptor. This activation leads to the dissociation of the Gαs subunit from the Gβγ dimer of the associated G protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[4][5]

It is important to note that BAY 60-6583 is a partial agonist.[6][7] This means that while it activates the A2BAR, it elicits a submaximal response compared to a full agonist like adenosine. At high concentrations of endogenous adenosine, BAY 60-6583 can act as an antagonist by competing with adenosine for binding to the A2BAR.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for BAY 60-6583, providing a comparative overview of its potency and selectivity.

Table 1: Potency of BAY 60-6583 at the A2B Adenosine Receptor

| Parameter | Species | Cell Line/System | Value | Reference |

| EC50 | Human | CHO cells expressing hA2BAR | 3-10 nM | [2] |

| EC50 | Murine | HEK 293 cells expressing mA2BARs | 2.83 nM | [8][9] |

| EC50 | Human | T24 cells | 93-127 nM | [10] |

Table 2: Binding Affinity (Ki) of BAY 60-6583 at A2B Adenosine Receptors

| Species | Ki (nM) | Reference |

| Human | 114 | |

| Mouse | 136, 750 | [10] |

| Rabbit | 340 | [10] |

| Dog | 330 | [10] |

| Rat | 100 |

Table 3: Selectivity Profile of BAY 60-6583 for Adenosine Receptors

| Receptor Subtype | Activity | Value | Reference |

| A1 | Antagonist | Ki = 387 nM (human), 351 nM (mouse), 514 nM (rat) | |

| A2A | No Affinity/Agonism | >10,000 nM | [2][10] |

| A3 | Antagonist | Ki = 223 nM (human), 3920 nM (mouse), 2750 nM (rat) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of BAY 60-6583 in cAMP signaling.

Measurement of Intracellular cAMP Levels

Principle: This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP. The assay is based on the competition between cAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293 cells expressing the A2BAR) in a 96-well plate and culture overnight.

-

Pre-treat cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 500 µM for 15-30 minutes to prevent cAMP degradation.[11]

-

Add varying concentrations of BAY 60-6583 to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl.

-

Incubate at room temperature for 20 minutes with gentle shaking.

-

Centrifuge the plate at 600 x g for 10 minutes to pellet cellular debris.

-

-

cAMP Measurement (ELISA):

-

Use a commercially available cAMP assay kit (e.g., Cyclic AMP XP™ Assay kit).[3][12]

-

Prepare cAMP standards according to the manufacturer's instructions.

-

Add 50 µL of the cell lysate (supernatant) or cAMP standards to the wells of the antibody-coated microplate in triplicate.[12]

-

Add 50 µL of HRP-labeled cAMP to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with the provided wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.

-

Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the cAMP concentration to the protein concentration of the cell lysate.

-

Phosphodiesterase (PDE) Activity Assay

Principle: This protocol outlines a two-step enzymatic assay to measure PDE activity. In the first step, PDE in the sample hydrolyzes cAMP to 5'-AMP. In the second step, 5'-nucleotidase is added to convert 5'-AMP to adenosine and inorganic phosphate. The amount of phosphate generated is then quantified colorimetrically.

Protocol:

-

Sample Preparation:

-

Prepare cell or tissue lysates containing the PDE enzyme.

-

Determine the protein concentration of the lysate.

-

-

PDE Reaction:

-

Prepare a reaction mixture containing assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2), a known concentration of cAMP (e.g., 200 µM), and the sample lysate in a 96-well plate.[13][14]

-

Initiate the reaction and incubate at 30°C for a defined period (e.g., 10-30 minutes).[13]

-

Include a blank reaction with no enzyme and a control with a known PDE inhibitor (e.g., IBMX).[14]

-

-

5'-Nucleotidase Reaction:

-

Phosphate Detection:

-

Add a malachite green-based reagent to each well to detect the released inorganic phosphate.[14]

-

Incubate for 15-20 minutes at room temperature.

-

Measure the absorbance at a wavelength of 620-650 nm.

-

-

Data Analysis:

-

Create a standard curve using a known phosphate standard.

-

Calculate the amount of phosphate produced in each sample from the standard curve.

-

Express PDE activity as pmol of cAMP hydrolyzed per minute per mg of protein.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

BAY 60-6583 is an invaluable tool for elucidating the complex roles of the A2B adenosine receptor and the cAMP signaling pathway in health and disease. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it a cornerstone for research in areas such as inflammation, cardiovascular disease, and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies aimed at further unraveling the therapeutic potential of targeting the A2BAR-cAMP axis.

References

- 1. BAY 60–6583 - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]

- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 5. Activation of adenosine A2B receptor alleviates myocardial ischemia-reperfusion injury by inhibiting endoplasmic reticulum stress and restoring autophagy flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BAY 60-6583 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [ireland.promega.com]

- 12. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 13. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.com [abcam.com]

The Dichotomous Role of BAY 60-6583 in ERK1/2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 60-6583 is a potent and selective partial agonist for the adenosine A2B receptor (A2BAR), a G-protein coupled receptor implicated in a myriad of physiological and pathological processes. A key signaling node downstream of A2BAR activation is the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which plays a central role in cell proliferation, differentiation, and survival. The interaction between BAY 60-6583 and ERK1/2 phosphorylation is multifaceted and highly context-dependent, exhibiting both stimulatory and inhibitory effects depending on the cellular environment and experimental conditions. This technical guide provides an in-depth analysis of the current understanding of BAY 60-6583's influence on ERK1/2 phosphorylation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

The adenosine A2B receptor (A2BAR) is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3) and is characterized by its relatively low affinity for the endogenous ligand, adenosine. Under conditions of cellular stress, such as hypoxia and inflammation, extracellular adenosine levels rise significantly, leading to the activation of A2BAR. This activation triggers a cascade of intracellular signaling events, including the modulation of the mitogen-activated protein kinase (MAPK) pathway, of which ERK1/2 is a critical component.

BAY 60-6583 has emerged as a valuable pharmacological tool to probe the function of A2BAR. It is a potent partial agonist with high selectivity for the A2B subtype over other adenosine receptors.[1][2] Notably, BAY 60-6583 has been described as an ERK1/2-biased agonist, suggesting it can preferentially activate this pathway over others, such as the cAMP accumulation pathway.[1][3][4] However, the effect of BAY 60-6583 on ERK1/2 phosphorylation is not uniform across all cell types. Studies have reported both activation and inhibition of ERK1/2, highlighting the complexity of A2BAR signaling.

This guide will synthesize the available data to provide a comprehensive overview of the relationship between BAY 60-6583 and ERK1/2 phosphorylation, offering valuable insights for researchers in drug discovery and molecular pharmacology.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of BAY 60-6583's activity, providing a basis for experimental design and data interpretation.

Table 1: Receptor Binding Affinity and Potency of BAY 60-6583

| Parameter | Species/Cell Line | Value | Reference(s) |

| EC50 (murine A2B receptor) | 2.83 nM | [1] | |

| EC50 (human A2B receptor) | CHO cells | 3 nM | [5] |

| EC50 (cAMP accumulation, HEK293 endogenous A2BAR) | HEK293 cells | 242 nM | [6] |

| EC50 (cAMP accumulation, HEK293 overexpressing A2BAR) | HEK293 cells | 6.1 nM | [6] |

| Ki (mouse A2BAR) | 750 nM | [2][5] | |

| Ki (rabbit A2BAR) | 340 nM | [2][5] | |

| Ki (dog A2BAR) | 330 nM | [2][5] |

Table 2: Effects of BAY 60-6583 on ERK1/2 Phosphorylation in Different Cell Types

| Cell Type | Effect on ERK1/2 Phosphorylation | Concentration | Experimental Context | Reference(s) |

| Breast Cancer Stem Cells (MCF-7, MDA-MB-231) | Down-regulation | Not specified | Induction of cell cycle arrest and apoptosis | |

| Primary Murine Microglia | No effect | Not specified | IL-6 production stimulated via p38 MAPK pathway | [7] |

| Bone Marrow-Derived Monocytes/Macrophages (BMMs) | Decreased activation by RANKL | 5 µM | Inhibition of osteoclast differentiation | |

| RAW264.7 preosteoclasts | No effect (M-CSF-induced) | 5 µM | Inhibition of M-CSF-mediated Akt activation | [5][8] |

| HEK-A2B cells | Increased phosphorylation | Not specified | Gαi/o, PI3K, and MEK1/2 dependent | [9] |

| A549 lung epithelial cells | Increased phosphorylation | 100 nM | Modulation of epithelial-mesenchymal transition | [10][11] |

| Renal Cell Carcinoma (769-P, Caki-1) | Rescued decreased phosphorylation by A2BR antagonist | 10 nM | A2BR blockade inhibits tumor growth | [12] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the known signaling pathways and experimental workflows related to BAY 60-6583 and ERK1/2 phosphorylation.

A2BAR Signaling Pathways Leading to ERK1/2 Modulation

Activation of the A2B adenosine receptor by BAY 60-6583 can lead to the phosphorylation of ERK1/2 through multiple G-protein-dependent pathways. In some cellular contexts, A2BAR couples to Gs, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of PKA and the MAPK/ERK pathway. In other contexts, A2BAR can couple to Gq, activating phospholipase C (PLC), which in turn activates protein kinase C (PKC) and subsequently the ERK1/2 cascade. Furthermore, evidence suggests that A2BAR can also signal through Gi, leading to the inhibition of adenylyl cyclase but still resulting in ERK1/2 activation through pathways potentially involving PI3K/Akt. The specific G-protein coupling and downstream effectors are cell-type dependent.[6][7][9]

Caption: A2BAR signaling pathways modulating ERK1/2 phosphorylation.

Experimental Workflow for Assessing ERK1/2 Phosphorylation

A standard method to investigate the effect of BAY 60-6583 on ERK1/2 phosphorylation is through Western blotting. This workflow involves cell culture, treatment with the compound, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection using antibodies specific for total and phosphorylated ERK1/2.

References

- 1. BAY 60-6583 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]

- 2. BAY 60-6583 | Adenosine Receptor | TargetMol [targetmol.com]

- 3. rndsystems.com [rndsystems.com]

- 4. bio-techne.com [bio-techne.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. A2B adenosine receptors stimulate IL-6 production in primary murine microglia through p38 MAPK kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A2B Adenosine Receptor Stimulation Down-regulates M-CSF-mediated Osteoclast Proliferation [bslonline.org]

- 9. A2B adenosine receptors inhibit superoxide production from mitochondrial complex I in rabbit cardiomyocytes via a mechanism sensitive to Pertussis toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. Blockade of Adenosine A2b Receptor Reduces Tumor Growth and Migration in Renal Cell Carcinoma [jcancer.org]

Core Concepts: Understanding BAY 60-6583 and Partial Agonism

An In-Depth Technical Guide to BAY 60-6583 as a Partial Agonist of the Adenosine A2B Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BAY 60-6583, a potent and selective partial agonist of the adenosine A2B receptor (A2BAR). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to investigate the therapeutic potential and pharmacological properties of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex signaling pathways associated with BAY 60-6583.

BAY 60-6583 is a non-adenosine, pyridine-based compound that exhibits high affinity and selectivity for the human A2B adenosine receptor.[1][2] Unlike full agonists, which elicit a maximal response from a receptor, BAY 60-6583 is a partial agonist. This means it binds to the A2BAR and activates it, but produces a submaximal response compared to endogenous full agonists like adenosine or synthetic full agonists like NECA.[3][4] The partial agonism of BAY 60-6583 is a critical characteristic, as it can lead to a more nuanced and potentially safer pharmacological profile. At high concentrations of endogenous adenosine, BAY 60-6583 can act as an antagonist, blocking the effects of the full agonist.[2][3]

The efficacy of BAY 60-6583 is also influenced by the expression level of the A2BAR in a given cell or tissue. In systems with low receptor expression, it may behave more like an antagonist, while in systems with high receptor overexpression, it can exhibit activity closer to that of a full agonist.[4][5] Furthermore, BAY 60-6583 has been characterized as a biased agonist, preferentially activating certain downstream signaling pathways over others, such as the ERK1/2 pathway over calcium mobilization.[2][5][6]

Quantitative Data Presentation

The following tables summarize the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of BAY 60-6583 at adenosine receptors from various sources.

Table 1: Binding Affinity (Ki) of BAY 60-6583 for Adenosine Receptors

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| A2B | Human | [3H]PSB-603 | 114 | [7] |

| A2B | Mouse | [3H]PSB-603 | 136 | [7] |

| A2B | Rat | [3H]PSB-603 | 100 | [7] |

| A1 | Human | [3H]CCPA | 387 | [7] |

| A1 | Mouse | [3H]CCPA | 351 | [7] |

| A1 | Rat | [3H]CCPA | 514 | [7] |

| A2A | Human | - | >10,000 | [8] |

| A3 | Human | [3H]NECA | 223 | [7] |

| A3 | Mouse | [3H]NECA | 3920 | [7] |

| A3 | Rat | [3H]NECA | 2750 | [7] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of BAY 60-6583 in cAMP Accumulation Assays

| Cell Line | Receptor Expression | EC50 (nM) | Emax (% of NECA) | Reference |

| CHO-hA2B | Recombinant | 3 | Not specified | [8] |

| CHO-hA2B | Recombinant | ~100 | ~56% | [3] |

| HEK293 | Endogenous | 242 | 73% | [5] |

| HEK293-hA2B | Recombinant | 6.1 | 102% | [5] |

| A549 | Endogenous | 17.2 ± 2.5 | Not specified | [9] |

| Murine A2B | Recombinant | 2.83 | Not specified | [2][10] |

| HEK293 | Endogenous | 619 | Partial Agonist | [9] |

Signaling Pathways

BAY 60-6583, upon binding to the A2B receptor, can initiate multiple intracellular signaling cascades. The primary pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[11][12] The A2BAR can also couple to Gq/11 proteins, activating Phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and Protein Kinase C (PKC) activation.[13][14] Furthermore, BAY 60-6583 has been shown to be a biased agonist, preferentially activating the ERK1/2 pathway.[6]

References

- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Pharmacological Insights Into Safety and Efficacy Determinants for the Development of Adenosine Receptor Biased Agonists in the Treatment of Heart Failure [frontiersin.org]

- 4. preprints.org [preprints.org]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IC50 - Wikipedia [en.wikipedia.org]

- 14. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

In Vitro Characterization of BAY 60-6583: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 60-6583 is a potent and selective agonist for the adenosine A2B receptor (A2BAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the in vitro pharmacological characterization of BAY 60-6583, summarizing its binding affinity, potency, selectivity, and functional effects on intracellular signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate the replication and extension of these findings in a research setting.

Introduction

BAY 60-6583, with the chemical name 2-({6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}-sulfanyl)acetamide, has been widely utilized as a pharmacological tool to investigate the roles of the A2BAR.[1] It is recognized as a high-affinity agonist for the A2BAR.[2] However, its functional activity can be complex, exhibiting partial agonism depending on the cell type and receptor expression levels.[1][3] This guide synthesizes the key in vitro data for BAY 60-6583 to provide a clear understanding of its pharmacological profile.

Pharmacological Profile of BAY 60-6583

Binding Affinity and Potency

BAY 60-6583 demonstrates high affinity and potency for the A2BAR across various species. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Potency (EC50) of BAY 60-6583 at the A2B Adenosine Receptor

| Cell Line/System | Assay | Species | EC50 Value | Reference |

| CHO cells expressing human A2BAR | Receptor Activation | Human | 3 nM | [2] |

| HEK293 cells expressing mouse A2BAR | cAMP Production | Mouse | 2.83 nM | [4] |

| T24 cells | Agonist Effect | Human | 93 - 127 nM | [2] |

| HEK293 cells (endogenous A2BAR) | cAMP Accumulation | Human | 242 nM | [3] |

| HEK293 cells (overexpressing A2BAR) | cAMP Accumulation | Human | 6.1 nM | [3] |

Table 2: Binding Affinity (Ki) of BAY 60-6583 at the A2B Adenosine Receptor

| Species | Ki Value | Reference |

| Mouse | 750 nM | [2][5] |

| Rabbit | 340 nM | [2][5] |

| Dog | 330 nM | [2][5] |

Selectivity Profile

BAY 60-6583 exhibits significant selectivity for the A2BAR over other adenosine receptor subtypes.

Table 3: Selectivity of BAY 60-6583 at Adenosine Receptor Subtypes

| Receptor Subtype | Cell Line | Assay | EC50 Value | Reference |

| A1 | CHO cells expressing human A1 AR | Receptor Activation | >10,000 nM | [2] |

| A2A | CHO cells expressing human A2A AR | Receptor Activation | >10,000 nM | [2] |

| A3 | - | - | >10 µM | [6] |

Signaling Pathways Modulated by BAY 60-6583

Activation of the A2BAR by BAY 60-6583 initiates downstream signaling cascades, primarily through the Gs and Gi/o proteins.

Gs-Mediated Adenylyl Cyclase Activation

The canonical signaling pathway for the A2BAR involves the activation of adenylyl cyclase via the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[7]

Caption: A2BAR activation by BAY 60-6583 stimulates the Gs protein, leading to cAMP production.

Gi/o-Mediated ERK Phosphorylation

BAY 60-6583 has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) through a pertussis toxin-sensitive pathway, indicating the involvement of Gi/o proteins.[8] This signaling is independent of the cAMP/PKA pathway.[8]

Caption: A2BAR-mediated Gi/o signaling cascade leading to ERK phosphorylation.

Experimental Protocols

Cell Culture

-

CHO-K1 and HEK293 Cells: These cells are typically cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1] For stable transfection, a selection antibiotic such as G418 (0.2 mg/mL) is added to the culture medium.[1]

-

Jurkat T Cells: These cells are cultured in RPMI 1640 medium supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following receptor activation.

Caption: Workflow for a typical cAMP accumulation assay.

Detailed Protocol:

-

Seed cells (e.g., CHO-A2BAR or HEK293) into 96-well plates and allow them to adhere overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 µM rolipram) for 20 minutes at 37°C to prevent cAMP degradation.[8]

-

Add varying concentrations of BAY 60-6583 to the wells.

-

Incubate for 10-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or GloSensor™).[9]

-

Plot the concentration-response curve and determine the EC50 value using non-linear regression.

ERK Phosphorylation Assay (Western Blot)

This method detects the phosphorylation of ERK as a measure of Gi/o pathway activation.

Detailed Protocol:

-

Culture cells to ~70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Treat the cells with varying concentrations of BAY 60-6583 for 5-15 minutes.

-

To investigate pathway components, pre-treat with inhibitors such as pertussis toxin (100 ng/mL, overnight), wortmannin (PI3K inhibitor, 100 nM, 20 min), or PD 98059 (MEK1/2 inhibitor, 20 µM, 20 min) before adding BAY 60-6583.[8]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-ERK and total ERK.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize phospho-ERK to total ERK.